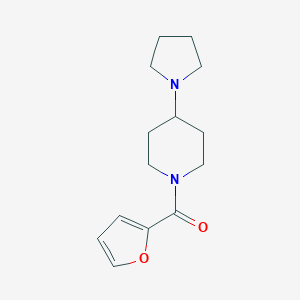![molecular formula C21H20N2O B247278 N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activation of this receptor, N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide can modulate the activity of glutamatergic synapses and improve cognitive function.
Biochemical and Physiological Effects:
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has been shown to have a range of biochemical and physiological effects, including improving synaptic plasticity, reducing inflammation, and modulating the activity of various neurotransmitter systems. It has also been shown to have neuroprotective effects, protecting against oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has several advantages as a research tool, including its selectivity for the mGluR5 receptor and its ability to modulate synaptic plasticity. However, it also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide, including its use as a therapeutic agent in neurological disorders, its potential for use in drug discovery and development, and its role in understanding the mechanisms of synaptic plasticity and neurotransmitter release. Further research is needed to fully understand the effects of N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide and its potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide involves several steps, including the reaction of 2-bromoethylpyridine with 4-bromobiphenyl, followed by N-methylation and carboxylation. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce anxiety, and alleviate symptoms of depression in animal models.
Propriétés
Nom du produit |
N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide |
|---|---|
Formule moléculaire |
C21H20N2O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-methyl-4-phenyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H20N2O/c1-23(16-14-20-9-5-6-15-22-20)21(24)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3 |
Clé InChI |
KXMPXVOGAUYISU-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)

![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)